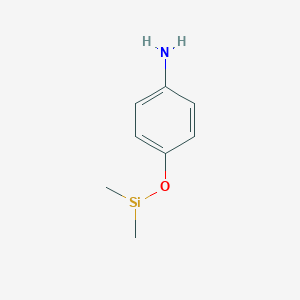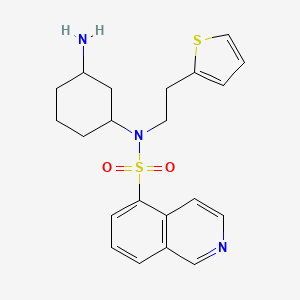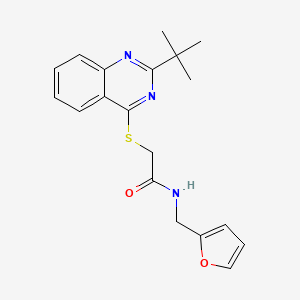![molecular formula C15H10ClN3O B12592146 3-(4-Chlorophenyl)-1-(1H-imidazo[4,5-b]pyridin-2-yl)prop-2-en-1-one CAS No. 497073-88-8](/img/structure/B12592146.png)
3-(4-Chlorophenyl)-1-(1H-imidazo[4,5-b]pyridin-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-1-(1H-imidazo[4,5-b]pyridin-2-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of imidazo[4,5-b]pyridines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-(1H-imidazo[4,5-b]pyridin-2-yl)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorobenzaldehyde and 2-aminopyridine.
Formation of Imidazo[4,5-b]pyridine: The 2-aminopyridine undergoes cyclization with a suitable reagent to form the imidazo[4,5-b]pyridine core.
Condensation Reaction: The imidazo[4,5-b]pyridine is then condensed with 4-chlorobenzaldehyde in the presence of a base to form the final product.
Industrial Production Methods
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. Large-scale production may also involve continuous flow processes and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(4-Chlorophenyl)-1-(1H-imidazo[4,5-b]pyridin-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Chlorophenyl)-1-(1H-imidazo[4,5-b]pyridin-2-yl)prop-2-en-1-ol: A similar compound with a hydroxyl group instead of a carbonyl group.
3-(4-Chlorophenyl)-1-(1H-imidazo[4,5-b]pyridin-2-yl)prop-2-en-1-amine: A similar compound with an amino group instead of a carbonyl group.
Uniqueness
3-(4-Chlorophenyl)-1-(1H-imidazo[4,5-b]pyridin-2-yl)prop-2-en-1-one is unique due to its specific structure, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propiedades
Número CAS |
497073-88-8 |
|---|---|
Fórmula molecular |
C15H10ClN3O |
Peso molecular |
283.71 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-1-(1H-imidazo[4,5-b]pyridin-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C15H10ClN3O/c16-11-6-3-10(4-7-11)5-8-13(20)15-18-12-2-1-9-17-14(12)19-15/h1-9H,(H,17,18,19) |
Clave InChI |
BAHBISRZFJETOK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(N=C1)N=C(N2)C(=O)C=CC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




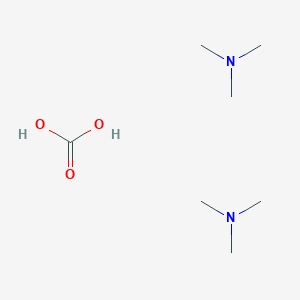
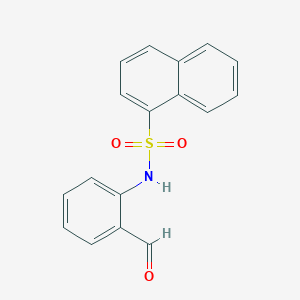
![2-Chloro-1-[4-(4-fluoro-phenoxy)-piperidin-1-yl]-ethanone](/img/structure/B12592105.png)
![3,6-Dibromo-9-[(3S)-3,7-dimethyloctyl]-9H-carbazole](/img/structure/B12592113.png)
![3-[2-carboxyethyl(dodecyl)amino]propanoic acid;[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] dihydrogen phosphate](/img/structure/B12592119.png)
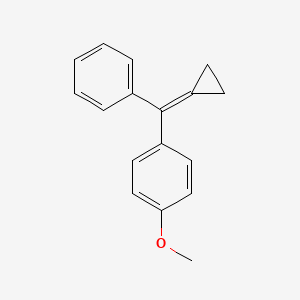
![Benzoic acid, 3-[[[(3'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]-](/img/structure/B12592125.png)
![2-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole](/img/structure/B12592134.png)
